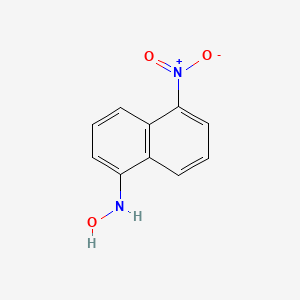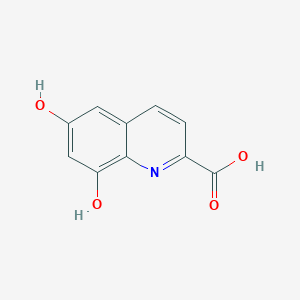
6,8-Dihydroxyquinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dihydroxyquinoline-2-carboxylic acid is a quinoline derivative known for its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of hydroxyl groups at the 6th and 8th positions and a carboxylic acid group at the 2nd position on the quinoline ring. It is a member of the quinolinic carboxylic acid family, which is widely distributed in nature and found in insects, bacteria, and plants .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dihydroxyquinoline-2-carboxylic acid typically involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride. This reaction yields the desired target compound in good amounts, typically ranging from 61% to 79% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
6,8-Dihydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can yield hydroquinoline derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinolinic acid derivatives, hydroquinoline derivatives, and various substituted quinoline compounds .
科学研究应用
6,8-Dihydroxyquinoline-2-carboxylic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 6,8-Dihydroxyquinoline-2-carboxylic acid involves its ability to chelate metal ions, particularly iron. This chelation process disrupts the availability of iron, which is essential for the growth and survival of certain microorganisms. Additionally, the compound’s structure allows it to interact with various molecular targets, leading to its antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
Xanthurenic acid: Found in Drosophila melanogaster and several mosquito species, known for its role in gametogenesis induction in Plasmodium falciparum.
Quinolobactin: A siderophore from Pseudomonas fluorescens, involved in quorum sensing.
3-Hydroxyquinoline-2-carboxylic acid: A precursor of the antibiotic cinropeptin from Streptomyces griseoflavus.
Uniqueness
6,8-Dihydroxyquinoline-2-carboxylic acid is unique due to its dual hydroxyl groups at the 6th and 8th positions, which enhance its chelating ability and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications in scientific research and industry .
属性
分子式 |
C10H7NO4 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC 名称 |
6,8-dihydroxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-6-3-5-1-2-7(10(14)15)11-9(5)8(13)4-6/h1-4,12-13H,(H,14,15) |
InChI 键 |
STUKVCCUAVPAKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C(C=C(C=C21)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




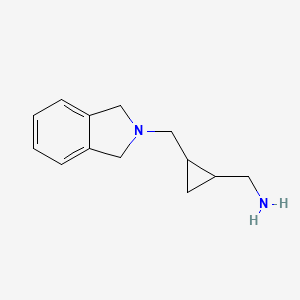


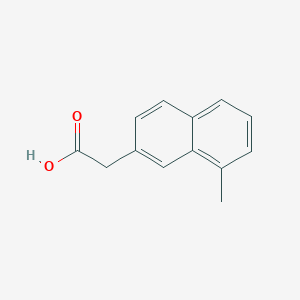
![N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)
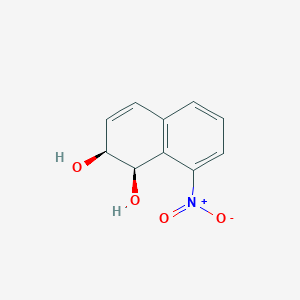
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)

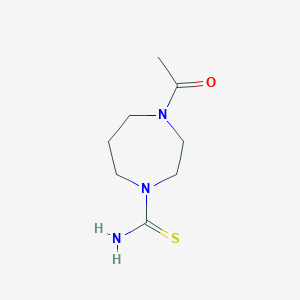

![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)
